1-Methoxy-4-nitronaphthalene
Overview
Description
1-Methoxy-4-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a nitro group is attached to the fourth carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-nitronaphthalene can be synthesized through nitration of 1-methoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow microchannel technology. This method allows for rapid and efficient synthesis by pumping reactants through microchannels where the reaction occurs .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: 1-Methoxy-4-aminonaphthalene.
Substitution: Products depend on the nucleophile used, such as 1-hydroxy-4-nitronaphthalene when methoxy is replaced by a hydroxyl group.
Scientific Research Applications
1-Methoxy-4-nitronaphthalene is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-nitronaphthalene involves its interaction with various molecular targets. For instance, in photoreduction reactions, the compound’s triplet state reacts with N,N-dimethylaniline and N,N-diethylaniline, leading to the formation of α-aminoalkyl radicals. These radicals further undergo reactions to form stable products such as nitrosonaphthalene .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the methoxy group.
4-Methoxynaphthalene: Similar structure but lacks the nitro group.
1,5-Dinitronaphthalene: Contains two nitro groups instead of one.
Uniqueness: 1-Methoxy-4-nitronaphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-methoxy-4-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKGPRYPHFGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197663 | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-63-4 | |
Record name | 1-Methoxy-4-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitronaphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Methoxy-4-nitronaphthalene interact with amines upon photoexcitation?
A2: Upon photoexcitation, the triplet state of this compound can react with amines through different pathways depending on the amine and the solvent [, ].
- With dialkylanilines (e.g., N,N-dimethylaniline): In benzene, hydrogen atom transfer occurs from the dialkylaniline to the excited this compound, generating a α-aminoalkyl radical and ultimately leading to products like nitrosonaphthalenes [].
Q2: What is the role of solvent in the photoreduction of this compound by amines?
A3: The solvent plays a crucial role in dictating the dominant reaction pathway. In polar solvents like acetonitrile, electron transfer from the amine to the excited this compound is favored, leading to the formation of radical anions []. Conversely, in nonpolar solvents like benzene, hydrogen atom transfer becomes the dominant pathway, resulting in the formation of neutral radicals []. This difference highlights the importance of solvent polarity in influencing the relative energies and reactivity of the excited state and intermediates involved in the photoreduction process.
Q3: What are the analytical techniques used to study the photochemical reactions of this compound?
A4: Researchers utilize time-resolved UV-Vis spectroscopy to monitor the transient species formed during the photochemical reactions of this compound [, ]. This technique allows for the identification and characterization of short-lived intermediates like radical anions and neutral radicals, providing insights into the reaction mechanisms and kinetics. Additionally, conductometry can be employed to monitor changes in conductivity during the reaction, further supporting the occurrence of electron transfer processes [].
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